2-(2-chloro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(2-chloro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to an isoindole dione structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as acetic acid or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and various isoindole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-chloro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-chloro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chloro and nitro groups enhances its reactivity and ability to form covalent bonds with target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-nitrophenyl isocyanate
- 2-chloro-5-nitrophenyl methanone
- 2-chloro-5-nitrophenyl tetrazole
Uniqueness
2-(2-chloro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole dione structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
166658-70-4 |
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Molecular Formula |
C14H7ClN2O4 |
Molecular Weight |
302.67 g/mol |
IUPAC Name |
2-(2-chloro-5-nitrophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H7ClN2O4/c15-11-6-5-8(17(20)21)7-12(11)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-7H |
InChI Key |
CRAINYVWWAWUGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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